molecular formula C18H16N4O B4520212 N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B4520212
M. Wt: 304.3 g/mol
InChI Key: WRVGNWYUVUSQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide is a synthetic hybrid molecule incorporating two privileged pharmacophores in medicinal chemistry: the benzimidazole and indole heterocycles. This molecular architecture is of significant interest in early-stage drug discovery and chemical biology. The core structural components of this compound are associated with a wide spectrum of biological activities. The benzimidazole scaffold is a well-documented structural motif found in compounds acting as potent agonists of nuclear receptors like the Human Pregnane X Receptor (hPXR), which plays a critical role in regulating drug-metabolizing enzymes and transporters . Furthermore, benzimidazole-based molecules have been identified as non-nucleoside inhibitors of viral polymerases, such as the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, acting through allosteric mechanisms . The indole moiety, abundantly found in natural products and pharmaceuticals, is frequently investigated for its potential in enzyme inhibition. Recent research on propanamide-linked heterocyclic compounds, particularly those containing indole, has demonstrated promising inhibitory activity against enzymes like α-glucosidase, which is a therapeutic target for type 2 diabetes mellitus . The propanamide linker in this compound is a common feature in drug design, often used to connect aromatic systems while maintaining favorable metabolic stability and conformational flexibility. This compound is supplied as a high-purity material intended for research applications exclusively, including but not limited to: use as a building block in medicinal chemistry campaigns, a reference standard in biological screening, and a starting point for the synthesis of novel derivatives for structure-activity relationship (SAR) studies. Researchers can leverage this molecule to explore its potential interactions with various enzymatic and receptor targets. Please Note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-13-6-7-16-17(9-13)21-11-20-16)8-5-12-10-19-15-4-2-1-3-14(12)15/h1-4,6-7,9-11,19H,5,8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGNWYUVUSQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

N 1H benzimidazol 5 yl 3 1H indol 3 yl propanamide\text{N 1H benzimidazol 5 yl 3 1H indol 3 yl propanamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of certain kinases that are crucial for tumor growth.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, which is critical for its anticancer properties.
  • Antioxidant Activity : The benzimidazole moiety contributes to its antioxidant effects, potentially reducing oxidative stress in cells.

Anticancer Activity

Various studies have demonstrated the anticancer potential of this compound:

  • Cell Line Studies : The compound was tested on multiple cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It showed significant cytotoxicity with IC50 values ranging from 0.71 µM to 42.30 µM depending on the cell line tested .
Cell LineIC50 (µM)
MCF73.79
A54926
HepG20.71

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens:

  • In Vitro Studies : The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.018 mM
Escherichia coli0.025 mM

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on MCF7 Cells : A study reported that treatment with this compound resulted in a significant reduction of cell viability, suggesting its potential as a therapeutic agent for breast cancer .
  • Combination Therapy : Research indicated that when combined with other chemotherapeutics, the compound enhanced the overall efficacy against resistant cancer strains, providing a promising avenue for future treatment protocols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide exhibit significant anticancer properties. For instance, derivatives of indole and benzimidazole have shown effectiveness in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. A study reported that certain compounds demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa and MCF-7, suggesting a pathway for developing new anticancer agents .
  • Mechanism of Action
    • The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Specifically, some derivatives have been observed to induce G2/M phase arrest in cancer cells and inhibit tubulin polymerization similarly to colchicine, a well-known chemotherapeutic agent .

Case Study 1: Tubulin Polymerization Inhibition

A series of studies synthesized various derivatives of indole and benzimidazole, including this compound. The most promising derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells. This highlights the compound's potential as a lead structure for further development in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds have provided insights into how modifications can enhance biological activity. For example, the introduction of different substituents on the indole or benzimidazole moieties has been shown to significantly affect the potency against specific cancer cell lines .

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

  • Antiproliferative Effects : Compounds within this class have been consistently shown to inhibit cell growth in vitro across multiple cancer types.
  • Apoptotic Pathways : Mechanistic studies suggest that these compounds activate apoptotic pathways, making them candidates for further investigation as anticancer drugs.

Data Table: Summary of Biological Activities

CompoundCell LineIC50 (μM)Mechanism
Compound 7dHeLa0.52Apoptosis induction, tubulin polymerization inhibition
Compound 7dMCF-70.34G2/M phase arrest
Compound 7dHT-290.86Apoptosis induction

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide and analogous compounds:

Compound Name Core Structure Key Functional Groups Biological Activity Key Differences
This compound Benzimidazole + Indole Propanamide linker Anticancer (predicted) Combines benzimidazole and indole; dual targeting potential
N-(1-benzyl-1H-indol-4-yl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide () Indole + Oxazole Methoxy-oxazole Anti-inflammatory, anticancer Oxazole instead of benzimidazole; may lack kinase inhibition
3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide () Thiazolidinone + Indole Fluorobenzylidene, thiazolidinone Anticancer, antiepileptic Thiazolidinone core; fluorinated group enhances bioavailability
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide () Triazole + Indole Methoxybenzyl, methyl-indole Enzyme inhibition Triazole ring may inhibit cytochrome P450 or kinases
Albendazole () Benzimidazole Carbamate group Antiparasitic Lacks indole and propanamide; targets tubulin in parasites
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide () Benzimidazole + Oxadiazole Oxadiazole, dimethylamino Antimicrobial Oxadiazole replaces indole; different target specificity

Mechanistic Insights

  • Benzimidazole-Indole Hybrids : The target compound’s benzimidazole may intercalate DNA or inhibit kinases, while the indole moiety could modulate serotonin receptors or apoptosis pathways. This dual functionality is absent in simpler benzimidazoles like albendazole .
  • Oxazole/Thiazolidinone Analogs: Compounds with oxazole () or thiazolidinone () cores exhibit distinct mechanisms. For example, thiazolidinones often target PPARγ in metabolic diseases, whereas fluorobenzylidene groups may enhance cellular uptake .
  • Triazole Derivatives : The triazole in is associated with antifungal activity via CYP51 inhibition, suggesting the target compound’s triazole analogs might prioritize enzyme inhibition over receptor modulation .

Pharmacological Advantages and Limitations

  • Advantages of Target Compound: Dual Targeting: Combines benzimidazole’s kinase/DNA interaction with indole’s receptor modulation. Enhanced Solubility: Propanamide linker improves pharmacokinetics compared to non-polar analogs.
  • Limitations of Analogs: Oxazole Derivatives (): Reduced metabolic stability due to oxazole’s susceptibility to oxidation . Thiazolidinones (): Risk of off-target effects (e.g., PPARγ activation leading to edema) .

Q & A

Q. What are the established synthetic routes for N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions starting with benzimidazole and indole precursors. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to form the amide bond between the benzimidazole and indole moieties .
  • Solvent systems : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere to prevent oxidation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .
  • Characterization : NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To verify proton environments (e.g., indole NH at ~10–12 ppm, benzimidazole protons at 7–8 ppm) and carbon backbone .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., [M+H]⁺ calculated for C₁₉H₁₇N₄O: 321.1345) .
  • IR Spectroscopy : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, Aurora kinases) using fluorescence-based assays .
  • Solubility testing : Shake-flask method in PBS or simulated biological fluids to guide dosing in in vivo studies .

Advanced Research Questions

Q. How can conflicting cytotoxicity data between enzyme inhibition and cell-based assays be resolved?

Discrepancies may arise due to off-target effects or compound stability. Mitigation strategies include:

  • Orthogonal assays : Combine enzymatic IC₅₀ with transcriptomic profiling (RNA-seq) to identify non-kinase targets .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to map interaction networks .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key optimizations involve:

  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce side products .
  • Temperature control : Maintain reflux temperatures within ±2°C to prevent decomposition .
  • Solvent polarity adjustments : Switch from DMF to acetonitrile for improved solubility in later stages .

Q. How can molecular docking and QSAR models guide structural modifications for enhanced activity?

Computational approaches include:

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., prioritize indole C3 substituents for hydrophobic interactions) .
  • QSAR parameters : Correlate logP values (<3.5) with cytotoxicity to balance solubility and membrane permeability .
  • Fragment-based design : Replace the benzimidazole ring with triazoloquinazoline to improve selectivity .

Q. What analytical methods address discrepancies in NMR data for stereoisomers or tautomers?

Advanced techniques include:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals from indole NH and amide protons .
  • Dynamic NMR experiments : Variable-temperature ¹H NMR to identify tautomeric equilibria (e.g., benzimidazole N-H shifts) .
  • Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) .

Q. How do formulation strategies improve solubility and bioavailability for in vivo studies?

Approaches include:

  • Co-solvent systems : Use PEG-400/water (70:30) to enhance solubility up to 5 mg/mL .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
  • Salt formation : Hydrochloride salts to improve crystallinity and dissolution rates .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting SAR data from different structural analogs?

Key considerations:

  • Substituent effects : Compare methyl vs. chloro groups on the benzimidazole ring; chloro enhances kinase inhibition but reduces solubility .
  • Scaffold hopping : Replace the propanamide linker with sulfonamide to assess rigidity-activity relationships .
  • Meta-analysis : Pool data from analogs with ClogP <4 and molecular weight <450 Da to identify trends .

Q. What statistical methods validate reproducibility in biological assays?

Robust validation requires:

  • Dose-response curves : Fit data using four-parameter logistic models (GraphPad Prism) to calculate EC₅₀ with 95% confidence intervals .
  • Inter-lab comparisons : Use Z’-factor analysis to confirm assay robustness (Z’ >0.5 indicates high reproducibility) .
  • Bayesian modeling : Predict false-positive rates in high-throughput screens using Stan or PyMC3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.